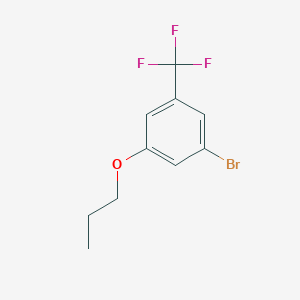

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene typically involves the bromination of 3-propoxy-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Coupling Reactions: Products typically include biaryl compounds or other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene depends on the specific application and the target molecule

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Non-Covalent Interactions: The trifluoromethyl group can engage in hydrophobic interactions and van der Waals forces with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-3-(trifluoromethyl)benzene

- 1-Bromo-3-propoxybenzene

- 1-Bromo-3-(trifluoromethoxy)benzene

Comparison: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is unique due to the combination of the propoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to 1-Bromo-3-(trifluoromethyl)benzene, the presence of the propoxy group increases the compound’s solubility in organic solvents and can influence its reactivity in substitution and coupling reactions. Similarly, the trifluoromethyl group enhances the compound’s stability and lipophilicity compared to 1-Bromo-3-propoxybenzene .

Biologische Aktivität

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is a synthetic organic compound with a unique structure that includes bromine, trifluoromethyl, and propoxy functional groups. Its chemical formula is C10H10BrF3O and it has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- CAS Number: 1880282-82-5

- Molecular Weight: 283.09 g/mol

- Purity: >95%

- Solubility: Immiscible with water

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Flash Point | >110°C |

The biological activity of this compound is attributed to its ability to interact with various biological targets through its functional groups. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and affecting the compound's interaction with biological membranes and proteins.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups often exhibit antimicrobial activity. The presence of these groups may enhance the compound's ability to disrupt bacterial cell membranes or interfere with essential biochemical pathways.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, similar compounds have been shown to inhibit amine oxidases, which play a crucial role in the metabolism of biogenic amines. This inhibition can lead to altered neurotransmitter levels, potentially affecting mood and behavior.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of halogenated compounds found that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

- Enzyme Interaction : In vitro studies have demonstrated that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition could have implications for treating mood disorders, as MAO inhibitors are known to increase levels of serotonin and norepinephrine.

Summary of Biological Assays

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth observed in various strains. |

| Enzyme Inhibition | Compounds similar to this compound inhibited MAO activity, suggesting potential for mood disorder treatments. |

Eigenschaften

IUPAC Name |

1-bromo-3-propoxy-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFUPQUPTQPGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.